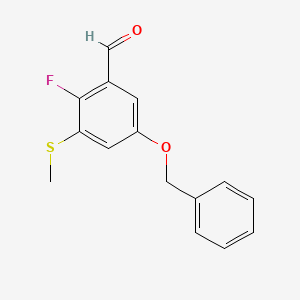
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methylthio group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 2-fluoro-3-(methylthio)benzaldehyde, is reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction using a fluorinating agent like cesium fluoride.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzoic acid.
Reduction: 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(methylthio)benzaldehyde: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
5-(Benzyloxy)-2-chloro-3-(methylthio)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
5-(Benzyloxy)-2-fluoro-3-(methylthio)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the benzyloxy group enhances its solubility and reactivity in organic synthesis, while the fluorine atom contributes to its potential biological activity.
Properties
Molecular Formula |
C15H13FO2S |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-fluoro-3-methylsulfanyl-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2S/c1-19-14-8-13(7-12(9-17)15(14)16)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
RBPSPRXJTJTABM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


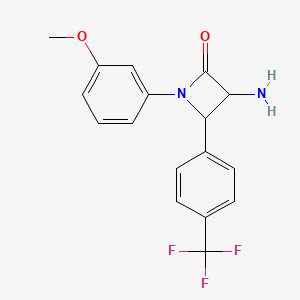
![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
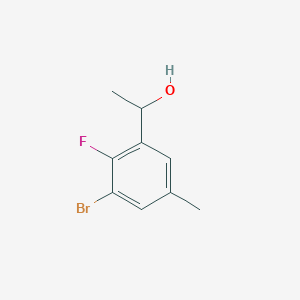


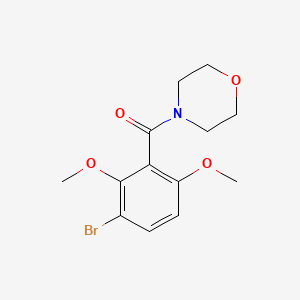
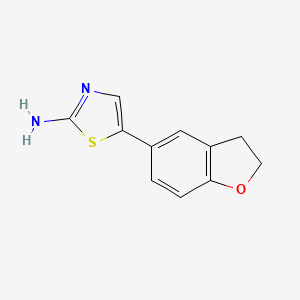
![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
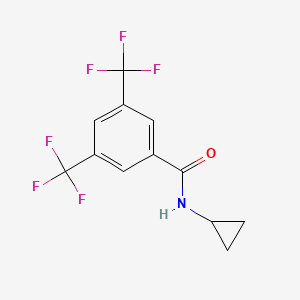
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)

